molecular formula C11H15NO2 B1297512 Pentamethylnitrobenzene CAS No. 13171-59-0

Pentamethylnitrobenzene

Cat. No. B1297512
Key on ui cas rn: 13171-59-0
M. Wt: 193.24 g/mol
InChI Key: RBDSUVKUGRWOPC-UHFFFAOYSA-N
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Patent
US07902374B2

Procedure details

A one neck 2000 ml round bottom flask was charged with 50 grams of 1-nitro-2,3,4,5,6-pentamethylbenzene and 1000 ml methanol. A solution of 50 g of ammonium chloride and 200 ml of water was then added. Zinc dust (50 g) was then added in portions. The mixture was allowed to stir for 20 hours. The solids were filtered and the solvent was removed from the mother liquor. The product was purified by silica gel column with dichlormethane as the eluent. The good fractions are combined to yield pentamethylaniline as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[C:8]([CH3:11])[C:7]([CH3:12])=[C:6]([CH3:13])[C:5]=1[CH3:14])([O-])=O.CO.[Cl-].[NH4+]>[Zn].O>[CH3:10][C:9]1[C:4]([NH2:1])=[C:5]([CH3:14])[C:6]([CH3:13])=[C:7]([CH3:12])[C:8]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1C)C)C)C)C
Name
Quantity
1000 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the mother liquor
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column with dichlormethane as the eluent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1N)C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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